molecular formula C12H14O2 B2387536 6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 5563-21-3

6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2387536
CAS RN: 5563-21-3
M. Wt: 190.242
InChI Key: HKXQUGVXGVPRCV-UHFFFAOYSA-N
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Description

6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as β-naphthoflavone (BNF), is a synthetic flavonoid compound that has been extensively studied for its potential applications in scientific research. BNF is a potent inducer of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs and toxins in the body.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Applications in Estrogen Studies : Collins, Cullen, Fallon, and Gatehouse (1984) demonstrated the use of 6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-one in the synthesis of estrogen-related compounds, highlighting its role in complex chemical syntheses (Collins et al., 1984).

  • Investigations in Organic Chemistry : Collins, Fallon, and Skene (1994) explored its reactivity, leading to selective O-Methyloxime formation, a significant contribution to organic synthesis techniques (Collins, Fallon, & Skene, 1994).

  • Role in Synthesizing Hydrophenanthrene Keto Acid : Another study by Collins, Fallon, and Skene (1994) discussed its application in synthesizing novel compounds with potential implications in medicinal chemistry (Collins, Fallon, & Skene, 1994).

Drug Development and Medicinal Chemistry

  • Development of Sphingosine-1-Phosphate Receptor Agonists : Kurata et al. (2017) used a derivative of this compound in developing new treatments for autoimmune diseases, demonstrating its potential in drug discovery (Kurata et al., 2017).

  • Exploring Estrogenic Activities : Collins, Cullen, and Stone (1988) synthesized derivatives of this compound to study their estrogenic activities, important for understanding hormonal interactions (Collins, Cullen, & Stone, 1988).

Biochemical and Chemical Studies

  • Studies in Biochemical Inhibition : Zhuang, Zapp, and Hartmann (1997) synthesized derivatives to explore inhibition of specific biochemical pathways, contributing to the understanding of enzyme function (Zhuang, Zapp, & Hartmann, 1997).

  • Investigations in Acid-Catalyzed Reactions : Jia and Thibblin (2001) conducted studies on acid-catalyzed solvolytic elimination, providing insights into reaction mechanisms and kinetics (Jia & Thibblin, 2001).

Environmental and Ecological Research

  • Studies on Natural Product Synthesis : Li et al. (2018) isolated derivatives from endophytic fungi, contributing to the understanding of natural product biosynthesis and potential ecological interactions (Li et al., 2018).

  • Exploration of Freshwater Fungal Metabolites : Rivera-Chávez et al. (2018) discovered new compounds from freshwater fungi, showing the ecological and biochemical significance of this chemical class (Rivera-Chávez et al., 2018).

properties

IUPAC Name

6-methoxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQUGVXGVPRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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